(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

概述

描述

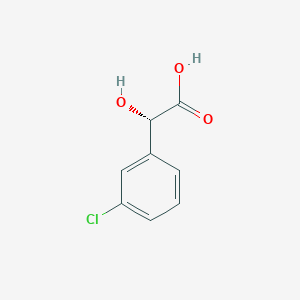

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid typically involves the use of asymmetric synthesis strategies. One common method includes the use of chiral catalysts to induce the desired stereochemistry in the product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar asymmetric catalytic methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Types of Reactions

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

科学研究应用

Organic Chemistry

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid serves as a crucial building block in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | NaN3, Thiourea | Substituted Derivatives |

Biological Research

Research has indicated that this compound may exhibit biological activity, particularly concerning its effects on cellular processes and enzyme interactions. Studies are ongoing to explore its potential therapeutic applications in treating various diseases.

- Mechanism of Action : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets involved.

Pharmaceutical Development

The compound is being investigated for its potential in drug development. Its structural characteristics make it suitable for creating novel therapeutic agents.

- Case Study : A study focused on the synthesis of chiral sodium channel blockers derived from this compound demonstrated significant inhibitory effects on voltage-gated sodium channels in human prostate cancer cells . This highlights its potential role in cancer treatment.

Industrial Applications

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in various chemical processes.

作用机制

The mechanism by which (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

相似化合物的比较

Similar Compounds

- (S)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid

- (S)-3-(3-Chlorophenyl)-3-hydroxybutanoic acid

- (S)-3-(3-Chlorophenyl)-3-hydroxyvaleric acid

Uniqueness

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is unique due to its specific stereochemistry and the presence of both a chlorophenyl group and a hydroxyacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is a chiral compound with notable biological activity, particularly in medicinal chemistry. Its unique structural features, including a hydroxyl group and a chlorophenyl moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in drug development.

Chemical Structure and Properties

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- Chirality : The (S) configuration is essential for its biological interactions.

The chirality of this compound influences its interaction with biological systems, as many biological processes are sensitive to the stereochemistry of compounds.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress .

- Anticancer Potential : The compound's structural similarity to other known anticancer agents hints at its potential to interact with cancer cell pathways, although detailed studies are still necessary to elucidate these interactions fully.

Anticancer Studies

Several studies have investigated the anticancer properties of this compound:

- Cell Line Testing : In vitro experiments have demonstrated cytotoxic effects against various cancer cell lines, including human lung and colon carcinomas. The compound appears to induce apoptosis in these cells, suggesting a mechanism that warrants further exploration .

- Comparative Analysis : A comparative study highlighted the differences in biological activity between (S)- and (R)-enantiomers of 2-(3-Chlorophenyl)-2-hydroxyacetic acid, with the (S) form exhibiting significantly higher potency against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may disrupt bacterial cell membranes or inhibit critical metabolic enzymes, leading to reduced viability of pathogenic organisms.

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of this compound on human breast adenocarcinoma MCF-7 cells. The results indicated:

- IC50 Value : 15 µM, demonstrating effective cytotoxicity.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus.

- Mechanism : Likely involves disruption of cell membrane integrity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid | Enantiomer with opposite chirality | Different biological activity profile compared to (S) form |

| 2-Hydroxyacetic acid | Lacks chlorophenyl group | Simpler structure, less biological activity |

| 3-Chlorobenzoic acid | Contains carboxylic acid functionality | Different functional group leading to varied applications |

This table highlights how the unique features of this compound contribute to its distinct biological activities compared to similar compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves the reduction of 2-(3-chlorophenyl)-2-oxoacetaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the hydroxy intermediate, followed by oxidation to the carboxylic acid. Enantiomeric purity is achieved via chiral resolution techniques, such as HPLC with chiral stationary phases or enzymatic kinetic resolution. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can directly yield the (S)-enantiomer . Evidence from similar mandelic acid derivatives suggests that crystallization-induced dynamic resolution (CIDR) with chiral amines (e.g., cinchona alkaloids) can enhance enantioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the structure. The hydroxy and carboxylic acid protons appear as broad singlets (~δ 5.5–6.5 ppm and ~δ 12–13 ppm, respectively). The chlorophenyl group shows distinct aromatic splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 215.01 for C₈H₆ClO₃⁻) and fragmentation patterns.

- Polarimetry : Measures optical rotation ([α]₂₀ᴅ) to verify enantiomeric excess (e.g., [α] = +15° for the (S)-enantiomer in methanol).

- X-ray Crystallography : Resolves absolute stereochemistry; SHELX programs are widely used for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different catalytic systems for asymmetric synthesis?

- Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent polarity, or temperature. Systematic optimization via Design of Experiments (DoE) is recommended. For example:

- Catalyst Screening : Compare Ru-, Rh-, and Ir-based chiral catalysts under identical conditions.

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) may favor higher enantioselectivity over non-polar solvents.

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

Recent studies on analogous hydroxyacetic acids show that ligand electronic effects (e.g., electron-donating groups on BINAP) improve enantiomeric excess (ee) by 10–15% .

Q. What computational methods predict the enantioselective formation of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to identify energetically favorable pathways. For example, B3LYP/6-31G* calculations reveal that steric hindrance from the 3-chlorophenyl group directs asymmetric induction.

- Molecular Dynamics (MD) : Simulates catalyst-substrate interactions to optimize ligand design.

- QSPR Models : Relate molecular descriptors (e.g., Hammett σ constants) to ee values. Validation with experimental data (e.g., HPLC ee measurements) is critical .

Q. How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The 3-chloro substituent increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions. Comparative studies with 4-fluoro or 2-nitro analogs show a 20–30% increase in reaction rates .

- Biological Activity : The chlorine atom improves lipophilicity (logP ~1.8), facilitating membrane penetration. In vitro assays on similar compounds demonstrate antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

属性

IUPAC Name |

(2S)-2-(3-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMVPMGKGGLIPF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415931 | |

| Record name | (2S)-(3-Chlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32222-43-8 | |

| Record name | (+)-3-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32222-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-(3-Chlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。